2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-7-17-14(20)12-9-5-3-4-6-10(9)22-13(12)16-15(17)21-8-11(18)19/h2H,1,3-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUABQMXVULMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)O)SC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 448.6 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Benzothiolo[2,3-d]pyrimidine core : Known for various biological activities.
- Sulfanyl group : Often involved in interactions with biological targets.
- Acetic acid moiety : Contributes to solubility and reactivity.
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Benzothiolo core | Provides bioactivity through interaction with enzymes/receptors. |
| Sulfanyl group | Enhances binding affinity with biological targets. |
| Acetic acid | Improves solubility and facilitates drug formulation. |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, terpenoid lactones have been shown to possess cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis through caspase activation and inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL .
Case Study: Anticancer Effects
In a study evaluating the cytotoxicity of related compounds against human leukemia cell lines (CLB70 and Jurkat), it was observed that certain derivatives induced over 80% cell death at concentrations as low as 50 µg/mL. The apoptotic pathway involved classic caspase-dependent mechanisms .
Antimicrobial Activity
Compounds structurally related to 2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid have demonstrated significant antimicrobial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related lactones were around 50 µg/mL for S. aureus, indicating promising antibacterial properties .
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Lactone A | Anticancer | 50 | CLB70 (leukemia) |
| Lactone B | Antimicrobial | 100 | E. coli |
| Lactone C | Antimicrobial | 50 | S. aureus |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The benzothiolo core may interact with various receptors, modulating their activity and influencing cellular pathways.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death is a common pathway for anticancer agents.
Synthesis and Research Directions
The synthesis of 2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid typically involves multi-step organic reactions that require careful optimization of conditions to achieve desired yields. Future research should focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes.
- Expanding Biological Testing : Evaluating the compound's activity across a broader range of cancer types and microbial strains.
- Mechanistic Studies : Investigating the specific molecular interactions that confer its bioactivity.
Comparison with Similar Compounds
Position 3 Substituents
Position 2 Substituents
- Sulfanylacetic Acid (Target Compound) : The carboxylic acid group increases polarity and water solubility, favoring solubility-driven applications.
- Acetamide Derivatives (Evidences 10, 12–14): Replace the acid with amides, reducing polarity and enhancing membrane permeability. For example, 2-[(3-ethyl-4-oxo-hexahydrobenzothienopyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (C₂₆H₂₅N₃O₃S₂, MW 491.6) exhibits higher lipophilicity due to the phenoxyphenyl group .
Molecular Weight and Solubility Trends
*Inferred molecular formula based on structural analogy.
Q & A
Q. What are the standard synthetic routes for this compound, and what coupling agents are typically employed?
The compound’s synthesis involves coupling the benzothieno-pyrimidinone core with the sulfanyl acetic acid moiety. A common method uses carbodiimide-based coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) with HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) to activate carboxyl groups for amide/thioester bond formation . Key steps include:
- Dissolving precursors in DMF at 40°C.
- Sequential addition of coupling agents and overnight stirring.
- Extraction with ethyl acetate and purification via acid/base washes.
- Final isolation using rotary evaporation and vacuum drying.
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- HPLC : To assess purity and detect byproducts (e.g., unreacted starting materials).
- NMR (¹H/¹³C) : Confirms substitution patterns, such as the prop-2-enyl group’s vinyl protons (~5–6 ppm) and the acetic acid moiety’s methylene group .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 492.62 g/mol for analogs in ).
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups.
Q. How does the prop-2-enyl substituent influence solubility and reactivity?
The allyl group enhances lipophilicity, which may require solubility optimization using polar aprotic solvents (DMF, DMSO) or micellar systems. Its unsaturated bond allows for further functionalization (e.g., Michael additions or radical reactions) .
Advanced Research Questions
Q. How can conflicting biological activity data from structural analogs be systematically resolved?
Discrepancies in activity may arise from:
- Substituent positioning : Compare analogs with methyl vs. phenyl groups at the 3-position ( ).
- Stereoelectronic effects : Use computational tools (DFT) to model electron density around the sulfanyl group, which affects binding to targets like enzymes or receptors .
- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability .
Q. What experimental strategies optimize regioselectivity during functionalization of the pyrimidinone ring?
- Protecting groups : Temporarily block reactive sites (e.g., the 4-oxo group) to direct substitution to the 2-sulfanyl position.
- Catalytic systems : Pd/C or Ru-based catalysts for selective allylation or cross-coupling reactions .
- Solvent effects : Polar solvents stabilize transition states for nucleophilic attacks at specific positions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases).
- MD simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories.
- QSAR models : Corolate substituent electronic parameters (Hammett constants) with activity data from analogs ( ) .
Q. What methodologies address low yields in large-scale synthesis?
- Flow chemistry : Enhances heat/mass transfer for exothermic coupling steps.
- Catalyst screening : Test alternatives to EDC/HOBt (e.g., DCC or HATU) for improved efficiency.
- Byproduct recycling : Reprocess unreacted starting materials via column chromatography or crystallization .
Methodological Considerations
Designing a study to evaluate the sulfanyl group’s role in bioactivity:
- Step 1 : Synthesize analogs replacing the sulfanyl (-S-) with sulfonyl (-SO₂-) or methylene (-CH₂-) groups.
- Step 2 : Test in vitro/in vivo models (e.g., enzyme inhibition assays or cell viability studies).
- Step 3 : Compare IC₅₀ values and binding kinetics to determine the group’s contribution .
Resolving spectral overlaps in NMR characterization:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., tetrahydrobenzothieno protons at ~1.5–2.5 ppm).
- Deuterated solvents : Use DMSO-d₆ to simplify splitting patterns .
Contradiction Analysis
Q. Why do similar compounds exhibit divergent thermal stability profiles?
- Crystallinity : Amorphous forms (via rapid precipitation) may degrade faster than crystalline analogs.
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃ in ) stabilize the core against oxidation.
- Analytical conditions : Ensure consistent DSC/TGA heating rates (e.g., 10°C/min) during stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
